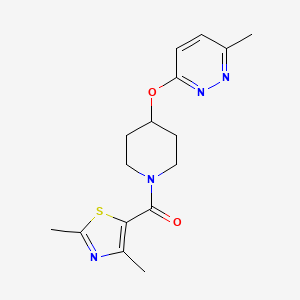

(2,4-Dimethylthiazol-5-yl)(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone

Description

Properties

IUPAC Name |

(2,4-dimethyl-1,3-thiazol-5-yl)-[4-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O2S/c1-10-4-5-14(19-18-10)22-13-6-8-20(9-7-13)16(21)15-11(2)17-12(3)23-15/h4-5,13H,6-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBUQRIUCFZOFOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)OC2CCN(CC2)C(=O)C3=C(N=C(S3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2,4-Dimethylthiazol-5-yl)(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone is a complex organic molecule that integrates a thiazole moiety with a piperidine and pyridazine structure. This unique combination suggests potential biological activities, particularly in medicinal chemistry. The following sections explore its biological activity, synthesis, and relevant research findings.

Structural Overview

The compound's structure can be broken down into three key components:

- Thiazole Ring : Known for diverse pharmacological properties.

- Pyridazine Moiety : Often associated with anticancer activity.

- Piperidine Group : Commonly involved in various biological interactions.

Biological Activity

Research indicates that compounds featuring thiazole and pyridazine derivatives exhibit a range of biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.

Antimicrobial Activity

Compounds with similar structural features to this compound have shown significant antimicrobial properties. For instance, thiazole derivatives are frequently documented for their effectiveness against various bacterial strains.

Anticancer Potential

Pyridazine-containing compounds have been explored for their anticancer effects. Research has demonstrated that modifications in the pyridazine structure can enhance selectivity towards cancer cells while minimizing toxicity to normal cells.

Enzyme Inhibition

The presence of the piperidine group suggests potential interactions with various enzymes. Similar compounds have been identified as inhibitors for enzymes involved in inflammatory pathways and cancer progression.

Case Studies

- Synthesis and Evaluation : A study synthesized a series of thiazole-pyridazine derivatives to evaluate their biological activity. The results indicated that certain modifications significantly enhanced their anticancer properties, leading to the identification of promising candidates for further development.

- Mechanistic Insights : Another research effort focused on the mechanism of action for thiazole derivatives, revealing that they inhibit specific pathways involved in cell proliferation and survival .

Comparative Analysis

To better understand the biological activity of this compound, a comparative analysis with structurally related compounds is useful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Aminothiazole | Thiazole ring | Antimicrobial |

| Pyridazinone | Pyridazine ring | Anticancer |

| Thioacetamide | Thioether linkage | Enzyme inhibitor |

This table illustrates the unique combination of functionalities in this compound, suggesting a diverse range of potential biological activities not found in simpler analogs.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its hybrid architecture. Below is a comparative analysis with analogous molecules from literature:

Structural Analogues and Their Features

[5-(1H-Indol-3-yl)-3-phenyl-4,5-dihydropyrazol-1-yl]pyridin-3-yl Methanone (Compound 3a)

- Core Structure: Pyridine-linked methanone with a dihydropyrazole and indole substituent.

- Key Differences : Replaces the thiazole and pyridazine groups with indole and phenyl moieties.

4-(Benzothiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one

- Core Structure : Benzothiazole fused with a pyrazolone ring.

- Key Differences : Lacks the piperidine-pyrrolidine bridge but shares a thiazole-related benzothiazole group.

- Reported Activity : Benzothiazole derivatives are studied for antimicrobial and antitumor properties .

Methanone,(4,5-dihydro-5-phenyl-1H-pyrazol-1-yl)-4-pyridinyl

- Core Structure: Pyridine methanone linked to a dihydropyrazole.

- Key Differences : Simpler substituents (phenyl vs. methylpyridazine) and absence of thiazole.

- Potential Applications: Dihydropyrazole derivatives are often investigated as anti-inflammatory agents .

Comparative Data Table

Q & A

Q. What are the standard synthetic protocols for preparing this compound, and how are intermediates characterized?

The synthesis typically involves multi-step reactions, starting with the preparation of the thiazole and piperidine-pyridazine precursors. Key steps include:

- Coupling reactions : Use of coupling agents (e.g., DCC, EDC) to link the thiazole and piperidine moieties under inert atmospheres .

- Protection/deprotection strategies : For sensitive functional groups, such as using Boc-protected intermediates .

- Characterization :

- HPLC : To monitor reaction progress and purity (>95% purity threshold) .

- NMR spectroscopy : For structural confirmation (e.g., ¹H NMR to verify methyl groups on thiazole and pyridazine) .

- Mass spectrometry (MS) : To confirm molecular weight and fragmentation patterns .

Q. What analytical techniques are recommended for confirming structural integrity and stereochemical purity?

- High-resolution NMR : ¹H and ¹³C NMR to resolve overlapping signals from methyl and aromatic protons .

- X-ray crystallography : For absolute stereochemical assignment if single crystals are obtainable .

- Circular dichroism (CD) : To assess chiral centers in intermediates, if applicable .

Q. How is initial biological activity screening conducted for this compound?

- Enzyme inhibition assays : Use of fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity (e.g., IC₅₀ values) against target enzymes .

- Cell-based assays : Evaluation of cytotoxicity (e.g., MTT assay) and dose-response curves in relevant cell lines .

Advanced Research Questions

Q. How can coupling reactions between the thiazole and piperidine-pyridazine moieties be optimized?

-

Parameter screening :

Parameter Range Tested Optimal Condition Solvent DMF, THF, DCM DMF (improves solubility) Temperature 0°C–80°C 50°C (balances reaction rate and side-product formation) Catalyst Pd(OAc)₂, CuI Pd(OAc)₂ (yield increase from 60% to 85%) -

Purity control : Use preparative HPLC to isolate intermediates and minimize side products .

Q. How should researchers address discrepancies in biological activity data across assay platforms?

Q. What strategies evaluate chemical stability under physiological conditions?

-

Forced degradation studies :

Condition Protocol Analysis Method pH 2.0/9.0 Incubate at 37°C for 72 hrs HPLC to quantify parent compound degradation Light exposure 1,000 lux for 48 hrs UV-vis spectroscopy to detect photolytic by-products -

Accelerated stability testing : Store at 40°C/75% RH for 4 weeks to simulate long-term stability .

Q. How can computational modeling guide analog design for enhanced target affinity?

Q. What methodologies establish structure-activity relationships (SAR) for derivatives?

- Library synthesis : Modify substituents on the thiazole (e.g., 2,4-dimethyl vs. 4-ethyl) and pyridazine (e.g., 6-methyl vs. 6-fluoro) .

- Biological profiling : Test analogs against a panel of related enzymes (e.g., kinases, cytochrome P450 isoforms) to identify selectivity trends .

Data Contradiction Analysis

Case Example : Conflicting IC₅₀ values between SPR and cell-based assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.